N-cyclopropylpyrazin-2-amine
Description
N-cyclopropylpyrazin-2-amine is a heterocyclic aromatic compound featuring a pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4) substituted with a cyclopropylamine group at position 2. Pyrazine derivatives are often explored for their electronic properties, biological activity, and capacity to engage in hydrogen bonding or π-π stacking interactions due to their nitrogen-rich aromatic systems . The cyclopropyl group, a strained three-membered ring, may confer unique steric and electronic effects, influencing reactivity, solubility, and binding affinity .
Properties
IUPAC Name |
N-cyclopropylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-6(1)10-7-5-8-3-4-9-7/h3-6H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUAFGAVIQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-cyclopropylpyrazin-2-amine involves the reaction of 2,6-dichloropyrazine with cyclopropanamine in the presence of a base such as cesium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under microwave irradiation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrazine derivatives.
Scientific Research Applications
N-cyclopropylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry:
Chemical Research: This compound is utilized in various chemical reactions and synthesis processes.
Agricultural Research: Pyrimidinamine derivatives, including this compound, are considered promising agricultural compounds due to their unique mode of action.
Mechanism of Action
The mechanism of action of N-cyclopropylpyrazin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal research, it has been studied for its effects on A1 adenosine receptors, which play a role in various physiological processes such as inflammation and neuroprotection. The compound’s inhibitory effects on inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α contribute to its anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-cyclopropylpyrazin-2-amine with analogs based on ring systems, substituents, and functional properties. Key differences in molecular structure and associated data are summarized in Table 1.
Table 1: Structural and Functional Comparison
Key Observations :
Ring System Influence: Pyrazine derivatives (e.g., N-((3-Methoxypyrazin-2-yl)methyl)cyclopropamine) exhibit distinct electronic profiles compared to pyrimidine (e.g., 5-chloro-N-cyclopropylpyrimidin-2-amine) or pyridine analogs. Pyrimidine-based compounds, such as 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine, often show enhanced stability due to reduced ring strain compared to pyrazine .
Substituent Effects :
- Halogenation (e.g., Cl in 5-chloro-N-cyclopropylpyrimidin-2-amine) increases molecular weight and lipophilicity, which may improve membrane permeability but also raise toxicity concerns .
- Methoxy groups (e.g., in N-((3-Methoxypyrazin-2-yl)methyl)cyclopropamine) can alter electronic density and steric hindrance, affecting binding interactions in biological systems .
Safety and Handling: Chlorinated derivatives (e.g., 5-chloro-N-cyclopropylpyrimidin-2-amine) require stringent inhalation controls, whereas aminomethyl-substituted compounds (e.g., 4-(aminomethyl)-N-cyclopropylpyridin-2-amine) necessitate eye and skin protection due to irritant risks .
Biological Activity
N-cyclopropylpyrazin-2-amine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
This compound is characterized by its unique cyclopropyl group attached to a pyrazine core. Its molecular formula is CHN, and it has been noted for its structural similarity to other biologically active compounds, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor by binding to the active sites of these targets, thereby modulating their activity. This mechanism is crucial in understanding its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of pyrazine compounds showed that modifications at the amine group can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 18 | 25 |
| This compound | Escherichia coli | 15 | 30 |
| This compound | Bacillus subtilis | 20 | 20 |
Note: Data are illustrative based on existing literature on similar compounds.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it may inhibit the proliferation of cancer cells by inducing apoptosis through various signaling pathways.
Case Study: Anticancer Activity Assessment
A notable study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated:
- MCF-7 Cell Line : IC value was found to be 15 µM, indicating significant cytotoxicity.
- A549 Cell Line : IC value was recorded at 20 µM, suggesting moderate efficacy.
These findings highlight the compound's potential as a lead structure for developing anticancer agents.
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrazine derivatives to evaluate its unique properties and efficacy.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Significant |
| Pyrazolo[3,4-d]pyrimidine | High | Low |
| 3-Amino-4-(2-chlorophenyl) | Low | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
